2,3,4,4'-Tetrahydroxydeoxybenzoin
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Overview
Description
2,3,4,4’-Tetrahydroxydeoxybenzoin is an organic compound characterized by the presence of four hydroxyl groups attached to a benzoin structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4’-Tetrahydroxydeoxybenzoin typically involves the condensation of appropriate benzaldehyde derivatives with hydroquinone under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of 2,3,4,4’-Tetrahydroxydeoxybenzoin may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the condensation reaction, and subsequent purification steps to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: 2,3,4,4’-Tetrahydroxydeoxybenzoin can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxybenzoin derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl groups or aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed:
Scientific Research Applications
2,3,4,4’-Tetrahydroxydeoxybenzoin has been extensively studied for its antioxidant properties, making it a valuable compound in the field of medicinal chemistry. It is used in the development of drugs and therapeutic agents aimed at combating oxidative stress-related diseases. Additionally, its unique chemical structure allows for applications in materials science, such as the development of organic semiconductors and nonlinear optical materials .
Mechanism of Action
The antioxidant activity of 2,3,4,4’-Tetrahydroxydeoxybenzoin is primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound can interact with reactive oxygen species (ROS) and other free radicals, thereby preventing cellular damage and oxidative stress . The molecular targets include various enzymes and signaling pathways involved in oxidative stress response.
Comparison with Similar Compounds
- 2,3,4-Trihydroxybenzophenone
- 2,2’,4,4’-Tetrahydroxybenzophenone
- 2,3,4,4’-Tetrahydroxybenzophenone
Comparison: Compared to similar compounds, 2,3,4,4’-Tetrahydroxydeoxybenzoin exhibits unique antioxidant properties due to the specific arrangement of hydroxyl groups on its benzoin structure. This unique configuration enhances its ability to scavenge free radicals and provides distinct advantages in various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
77316-95-1 |
---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H12O5/c15-9-3-1-8(2-4-9)7-12(17)10-5-6-11(16)14(19)13(10)18/h1-6,15-16,18-19H,7H2 |
InChI Key |
MPGPMJNRPGWFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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